molecular formula C12H16Cl2N4 B2977414 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride CAS No. 2230807-02-8

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride

Cat. No.: B2977414
CAS No.: 2230807-02-8
M. Wt: 287.19
InChI Key: JFVUFGLLFGOYLY-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound featuring a triazole core substituted with a benzyl group at position 1 and an azetidine ring at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVUFGLLFGOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Triazole Positions) Salt/Form Key Structural Features
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride 1: Benzyl; 4: Azetidin-3-yl Dihydrochloride Azetidine ring, aromatic benzyl group
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride 1: Azetidin-3-yl; 4: Phenyl Hydrochloride Azetidine at position 1, phenyl at position 4
1-Benzyl-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 1: Benzyl; 4: 4-Chlorophenyl; 5: CF₃ Neutral Chlorophenyl and trifluoromethyl substituents
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride Azetidine fused with pyrrolopyrimidine Dihydrochloride Pyrrolopyrimidine extension, acetonitrile group

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and chlorophenyl substituents in increase lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration.
  • Extended Heterocycles : The pyrrolopyrimidine-azetidine hybrid in introduces a fused aromatic system, likely targeting nucleotide-binding domains in kinases .

Pharmacological and Physicochemical Properties

  • Solubility: Dihydrochloride salts (target compound and ) exhibit higher aqueous solubility than neutral forms (e.g., ), critical for intravenous formulations.
  • Bioactivity: The benzyl group in the target compound and may enhance interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : Fluorinated or trifluoromethylated analogs (e.g., ) resist oxidative degradation, whereas azetidine-containing compounds (target and ) may undergo ring-opening metabolism in hepatic systems.

Biological Activity

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound notable for its dual azetidine and triazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₄. It features a unique combination of azetidine and triazole rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄
SMILESC1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3
InChIInChI=1S/C12H14N4/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11/h1-5,9,11,13H,6-8H2
Predicted CCS (Ų)143.8

The biological activity of this compound is attributed to its interaction with specific molecular targets. The azetidine and triazole rings enable binding to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies reveal that it induces apoptosis in various cancer cell lines, including prostate and kidney cancer cells.

Cancer Cell LineIC₅₀ (µM)
Prostate Cancer10 ± 2
Kidney Cancer15 ± 3

Case Study: A recent study investigated the effects of this compound on prostate cancer cells. Results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 9, leading to apoptosis.

Comparative Analysis

When compared to similar compounds, the unique structure of this compound enhances its binding affinity to biological targets.

CompoundBiological Activity
4-(Azetidin-3-yl)benzonitrile hydrochloride Moderate antimicrobial activity
4-(Azetidin-3-yl)morpholine dihydrochloride Low anticancer activity
4-(Azetidin-3-yldiphenylmethanol High anticancer activity

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